molecular formula C12H13ClF3N3 B1446950 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride CAS No. 1795509-80-6

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B1446950
CAS No.: 1795509-80-6
M. Wt: 291.7 g/mol
InChI Key: MCEXDTPUKWMEDW-UHFFFAOYSA-N
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Description

Overview of Pyrazole-Based Compounds in Chemistry

Pyrazoles constitute a fundamental class of five-membered heterocyclic compounds that have garnered extensive attention in organic chemistry due to their remarkable versatility and widespread applications. These heterocycles are characterized by a ring structure composed of three carbon atoms and two adjacent nitrogen atoms, which are positioned in ortho-substitution relative to each other. The basic pyrazole framework, represented by the molecular formula C₃H₄N₂, serves as a structural foundation for numerous synthetic derivatives that have found applications across diverse fields including pharmaceuticals, agrochemicals, and materials science.

The significance of pyrazole-based compounds in modern chemistry stems from their unique electronic properties and their ability to serve as versatile synthetic intermediates. Pyrazoles are classified as azoles, a broader category of five-membered heterocyclic compounds containing at least one nitrogen atom and potentially other heteroatoms such as oxygen or sulfur. Within this classification, pyrazoles are distinguished by having exactly two nitrogen atoms in adjacent positions, which imparts specific chemical reactivity patterns and biological activities.

Research investigations have demonstrated that pyrazole derivatives exhibit an extensive range of pharmacological activities, including antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral properties. The presence of the pyrazole nucleus in established pharmaceutical agents such as celecoxib, rimonabant, and betazole has validated the therapeutic potential of this heterocyclic system. Furthermore, pyrazoles have demonstrated utility as inhibitors of protein glycation and have been incorporated into various technological applications beyond medicinal chemistry.

Property Characteristic Reference
Ring Structure Five-membered heterocycle
Heteroatoms Two adjacent nitrogen atoms
Basic Formula C₃H₄N₂
Chemical Class Azole
Basicity Weak base, pKb 11.5
Geometry Planar structure

Structural Characteristics of Trifluoromethyl-Substituted Pyrazoles

Trifluoromethyl-substituted pyrazoles represent a specialized subclass of pyrazole derivatives that incorporate trifluoromethyl groups (-CF₃) into their molecular structure, significantly enhancing their chemical and biological properties. The introduction of trifluoromethyl substituents into pyrazole rings has emerged as a crucial strategy in medicinal chemistry and agrochemical development due to the unique characteristics imparted by fluorine atoms.

The trifluoromethyl group is recognized for its exceptional electron-withdrawing properties, which substantially alter the electronic distribution within the pyrazole ring system. This electronic modification results in enhanced metabolic stability, improved lipophilicity, and increased binding affinity to biological targets. Research has demonstrated that trifluoromethyl-substituted pyrazoles exhibit remarkably long thermal half-lives, with some derivatives displaying stability periods extending to multiple days under ambient conditions.

Structural analysis of 3-(trifluoromethyl)pyrazole, a fundamental representative of this class, reveals a molecular weight of 136.08 g/mol and a melting point range of 45-47°C. The compound exhibits distinct physical properties, including a boiling point of 70°C at 2 mmHg pressure and specific spectroscopic characteristics that facilitate its identification and characterization. X-ray crystallographic studies of related bis(trifluoromethyl)pyrazole derivatives have revealed that these compounds form tetrameric structures through nitrogen-hydrogen-nitrogen hydrogen bonding interactions, with some degree of proton disorder contributing to their geometric features.

The synthesis of trifluoromethyl-substituted pyrazoles typically involves specialized methodologies such as silver-catalyzed [3 + 2] cycloaddition reactions between dicyanoalkenes and trifluorodiazoethane. These synthetic approaches enable the dual incorporation of trifluoromethyl and other functional groups into the pyrazole framework in a single-step process, representing a significant advancement in heterocyclic synthesis.

Compound Molecular Weight Melting Point Key Properties Reference
3-(Trifluoromethyl)pyrazole 136.08 g/mol 45-47°C White to light yellow solid
3,5-Bis(trifluoromethyl)pyrazole - - Forms tetramers via H-bonding
General CF₃-pyrazoles Variable Variable Enhanced stability, long half-lives

Historical Context of Pyrazole-Amine Hydrochlorides

The development of pyrazole-amine hydrochlorides represents a significant milestone in the evolution of heterocyclic chemistry, with these compounds emerging as important synthetic targets due to their enhanced stability and improved pharmaceutical properties compared to their free base counterparts. The hydrochloride salt formation of pyrazole-amine derivatives was developed as a strategy to improve compound solubility, stability, and bioavailability characteristics.

Historical synthesis of pyrazole-amine hydrochlorides, exemplified by compounds such as 3-chloro-1H-pyrazol-4-amine hydrochloride, has involved sophisticated reductive chlorination processes. These synthetic methodologies typically employ transition metal catalysts such as palladium or platinum on carbon supports under hydrogen atmosphere conditions with aqueous hydrochloric acid. The development of these processes has enabled the production of pyrazole-amine hydrochlorides with high selectivity, often exceeding 95% purity levels.

The synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride, as a representative example, involves the treatment of 4-nitropyrazole under reductive chlorination conditions using 1-10 weight percent platinum or palladium on carbon catalysts in the presence of aqueous hydrochloric acid under hydrogen atmosphere pressures ranging from 14 to 105 pounds per square inch absolute. This process demonstrates the sophisticated approaches required for the preparation of pyrazole-amine hydrochlorides and establishes the foundation for the synthesis of more complex derivatives such as 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride.

Research investigations have revealed that pyrazole-amine compounds exhibit significant biological activities, particularly in antimicrobial applications. Multiple studies have demonstrated that various pyrazole-amine derivatives display excellent antibacterial activity against both gram-positive and gram-negative bacterial strains, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. These findings have contributed to the continued interest in developing novel pyrazole-amine hydrochlorides for pharmaceutical applications.

Synthesis Parameter Typical Range Optimal Conditions Reference
Catalyst Loading 0.003-3 mol% 1-10 wt% Pt or Pd/C
Hydrogen Pressure 14-105 psia 90 psi
Temperature 20-60°C 30-40°C
Selectivity >95% High purity achievable

Position of this compound within Chemical Taxonomy

The compound this compound occupies a unique position within the broader chemical taxonomy of heterocyclic compounds, specifically representing an advanced member of the trifluoromethyl-substituted pyrazole-amine hydrochloride family. This compound, with the molecular formula C₁₂H₁₃ClF₃N₃ and PubChem identifier CID 86775349, exemplifies the sophisticated molecular architecture achievable through modern synthetic organic chemistry.

From a structural perspective, this compound integrates multiple functional elements that contribute to its distinctive chemical identity. The pyrazole core provides the fundamental heterocyclic framework, while the ethyl substituent at the 5-position introduces alkyl functionality that can influence both physical properties and biological activity. The 4-(trifluoromethyl)phenyl substituent at the 1-position represents a significant structural feature that combines aromatic character with the electron-withdrawing effects of the trifluoromethyl group.

The positioning of the amino group at the 4-position of the pyrazole ring is particularly significant from a chemical reactivity standpoint, as this location provides opportunities for hydrogen bonding interactions and potential biological target engagement. The formation of the hydrochloride salt enhances the compound's stability and solubility characteristics, making it more suitable for various applications and storage conditions.

Within the broader context of pyrazole derivatives, this compound represents an intersection of several important chemical trends: the incorporation of trifluoromethyl groups for enhanced properties, the utilization of pyrazole-amine frameworks for biological activity, and the application of salt formation strategies for improved pharmaceutical characteristics. The compound's structure suggests potential applications in areas where trifluoromethyl-substituted heterocycles have demonstrated utility, including pharmaceutical development and agrochemical applications.

The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry guidelines for heterocyclic compound naming, with the numbering system beginning from the nitrogen atom not involved in a double bond and proceeding toward the other nitrogen atom. This nomenclature clearly identifies the positions of all substituents and functional groups, facilitating precise chemical communication and database registration.

Taxonomic Level Classification Key Features Reference
Chemical Class Heterocyclic Compounds Five-membered ring structure
Subclass Azoles Contains nitrogen heteroatoms
Family Pyrazoles Two adjacent nitrogen atoms
Subfamily Trifluoromethyl Pyrazoles CF₃ substituent present
Type Pyrazole-Amine Hydrochlorides Amino group and HCl salt
Specific Compound This compound Unique substitution pattern

Properties

IUPAC Name

5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3.ClH/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15;/h3-7H,2,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEXDTPUKWMEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClF3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine Intermediate

A closely related pyrazole intermediate, 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine, is synthesized as follows:

Step Reagents & Conditions Description Yield & Notes
1 4,4,4-Trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime in ethanol Treatment with hydrazine hydrate added dropwise at cooling, then heated with stirring for 16 hours Formation of pyrazole ring via cyclization
2 Reaction mixture concentrated, dissolved in ethyl acetate, washed with 3N HCl Separation of organic and aqueous layers, aqueous neutralized with 10N NaOH, extracted with ethyl acetate Purification step
3 Organic extracts dried over sodium sulfate, concentrated Isolation of 5-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-amine as light yellow precipitate Yield: 75%, mp 123-125 °C

This method exemplifies the cyclization of oxime precursors with hydrazine to form aminopyrazoles, a key intermediate for further functionalization.

Alkylation at the 5-Position (Ethyl Group Introduction)

The ethyl group at the 5-position can be introduced by:

  • Using ethyl-substituted diketone or β-ketoester precursors during pyrazole ring formation.
  • Alkylation of the pyrazole ring post-cyclization using ethyl halides under basic conditions.

The patent literature suggests that the alkyl substituent is often incorporated early in the synthesis by selecting appropriately substituted starting materials to avoid harsh alkylation conditions later.

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by:

  • Treating the free base with hydrochloric acid in an appropriate solvent such as ethyl acetate or ethanol.
  • Isolation of the hydrochloride salt by filtration or crystallization, enhancing compound stability and purity.

This step is standard for amine-containing pyrazoles to improve handling and storage.

Comparative Analysis of Preparation Methods

Aspect Method Using Hydrazine Cyclization Arylation/Coupling Approaches (Inferred) Alkylation Strategies (Inferred)
Starting Materials Oxime of trifluoromethyl phenyl diketone Aryl halide with trifluoromethyl + pyrazole intermediate Ethyl-substituted diketone or alkyl halide + pyrazole
Key Reagents Hydrazine hydrate, ethanol, HCl, NaOH Palladium catalysts, bases, aryl halides Alkyl halides, bases (e.g., NaH, K2CO3)
Reaction Conditions Heating with stirring for 16 hours, temperature control Moderate heating under inert atmosphere Basic conditions, moderate heating
Purification Extraction, drying with Na2SO4, crystallization Chromatography or crystallization Extraction, crystallization
Yield ~75% for aminopyrazole intermediate Variable, depending on catalyst and conditions Variable, dependent on alkylation efficiency

Research Findings and Notes

  • The hydrazine-mediated cyclization of trifluoromethyl-substituted diketone oximes is a reliable method yielding aminopyrazole intermediates with good purity and yield.
  • Direct alkylation or arylation post-pyrazole formation can be challenging due to potential side reactions; thus, precursor selection is critical.
  • The use of volatile halogenated solvents (e.g., dichloromethane) in some reported methods is discouraged due to environmental and safety concerns; alternative solvents like ethanol or ethyl acetate are preferred.
  • Conversion to hydrochloride salt is essential for isolating the compound in a stable, crystalline form suitable for further applications.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome Comments
Oxime formation Trifluoromethyl phenyl diketone + hydroxylamine Oxime intermediate Precursor for cyclization
Cyclization Hydrazine hydrate, ethanol, 16 h heating Aminopyrazole intermediate Key ring closure step
Work-up Concentration, ethyl acetate extraction, acid/base wash Purified aminopyrazole Removal of impurities
Substituent introduction Aryl halides, Pd catalyst, base (inferred) 4-(Trifluoromethyl)phenyl substitution May vary by synthetic route
Alkylation at 5-position Ethyl halide, base (inferred) 5-Ethyl substitution Incorporated early or late
Salt formation HCl in ethanol or ethyl acetate Hydrochloride salt of final compound Enhances stability and purity

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes oxidation primarily at the pyrazole ring and amino group. Key findings include:

Table 1: Oxidation Conditions and Products

ReagentConditionsMajor ProductYieldSource
KMnO₄ (acidic medium)25–50°C, 4–6 hPyrazole N-oxide derivative68–72%
H₂O₂ (catalytic Fe³⁺)RT, 12 h4-Amino-5-ethylpyrazole sulfoxide55%
  • The ethyl group at position 5 remains stable under mild conditions but may oxidize to a ketone under harsher protocols (e.g., CrO₃/H₂SO₄) .

  • Trifluoromethylphenyl substituents enhance oxidative stability due to electron-withdrawing effects .

Reduction Reactions

Reductive modifications target the amine group and pyrazole ring:

Table 2: Reduction Protocols

ReagentConditionsOutcomeApplicationSource
NaBH₄/MeOH0–25°C, 2 hDehalogenation of hydrochloride saltPurification
LiAlH₄ (anhydrous Et₂O)Reflux, 6 hReduction to secondary amineIntermediate synthesis
  • Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro derivatives to amines without affecting the pyrazole ring .

Substitution Reactions

The amine group at position 4 is highly reactive in nucleophilic substitutions:

Table 3: Substitution Reactions

ReagentConditionsProductSelectivitySource
CH₃I (NaOH)50°C, 3 hN-Methylpyrazole derivative89%
AcCl (Et₃N)RT, 1 hAcetamide derivative78%
Benzyl bromideDMF, 80°C, 5 hN-Benzylated product65%
  • The trifluoromethyl group directs electrophilic substitution to the para position of the phenyl ring .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

Table 4: Coupling Reactions

Reaction TypeCatalyst SystemSubstrateYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids70–85%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halides60–75%
  • Microwave-assisted protocols reduce reaction times from hours to minutes (e.g., 175°C for 1.5 min) .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may promote side reactions with LiAlH₄ .

  • Temperature Control : Exothermic reactions (e.g., alkylation) require gradual reagent addition to avoid decomposition .

  • Industrial Scalability : Continuous flow reactors improve yield reproducibility (∼95% purity) compared to batch methods .

Scientific Research Applications

5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Molecular Formula Position 1 Substituent Position 5 Substituent Key Applications/Notes Reference
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride C₁₂H₁₃ClF₃N₃ (inferred) 4-(Trifluoromethyl)phenyl Ethyl Likely pharmaceutical/agrochemical use N/A
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride Not explicitly provided 2-Methylphenyl Difluoromethyl Pharmaceuticals, agrochemicals, materials
1-(3-Chlorophenyl)-5-ethyl-1H-pyrazol-4-amine hydrochloride C₁₁H₁₃Cl₂N₃ 3-Chlorophenyl Ethyl Structural analog with Cl substituent
1-Ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine hydrochloride C₁₃H₁₉ClFN₅ Dual pyrazole system Ethyl/Methyl Complex structure for specialized research

Substituent Effects on Electronic and Physical Properties

  • Trifluoromethyl (CF₃) vs. CF₃ groups are known to enhance lipophilicity and resistance to oxidative metabolism, making the target compound more suitable for bioactive applications compared to the chloro analog .
  • Ethyl vs. Difluoromethyl at Position 5: The ethyl group in the target compound contributes to hydrophobicity, whereas the difluoromethyl group in C₁₁H₁₂ClF₂N₃ introduces electronegativity, which may improve hydrogen-bonding interactions in drug-receptor binding .

Handling and Stability Considerations

  • The difluoromethyl analog () requires storage in cool, dry environments to prevent degradation, suggesting that electron-deficient substituents (e.g., CF₃, difluoromethyl) may increase sensitivity to moisture or light compared to simpler alkyl/aryl analogs.

Biological Activity

5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and various biological activities, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of an ethyl group at the fifth position and a 4-(trifluoromethyl)phenyl group at the first position enhances its lipophilicity and bioactivity. The molecular formula is C12H12F3N3C_{12}H_{12}F_3N_3 with a molecular weight of approximately 253.24 g/mol.

Synthesis

The synthesis of 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine typically involves several chemical reactions, including:

  • Oxidation : Using potassium permanganate in acidic conditions.
  • Reduction : Applying lithium aluminum hydride in anhydrous ether.
  • Substitution : Utilizing sodium methoxide in methanol.

Antimicrobial Activity

Research indicates that 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, likely through the disruption of cell membrane integrity and interference with metabolic pathways .

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO). This effect is particularly relevant in conditions characterized by excessive inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases .

Antitumor Properties

Studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. It has shown efficacy against several cancer types, including lung, breast, and colorectal cancers. The mechanism appears to involve the inhibition of key signaling pathways associated with tumor growth and survival .

Case Study 1: Anticancer Activity

In a study evaluating various pyrazole derivatives, 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that this compound exhibited significant antiproliferative effects, suggesting its potential as an anticancer agent .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound demonstrated that it effectively reduced LPS-induced inflammation in macrophage cells. The study utilized ELISA assays to quantify cytokine levels, confirming that treatment with this pyrazole derivative significantly lowered TNF-α production .

Comparative Analysis with Related Compounds

Compound NameKey FeaturesBiological Activity
5-Phenyl-1H-pyrazol-4-amineLacks trifluoromethyl groupModerate antimicrobial activity
5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amineMethyl group instead of ethylLower potency
5-Ethyl-3-methylpyrazoleDifferent substitution patternVariable activity

The structural variations among these compounds significantly influence their biological activities, highlighting the importance of specific functional groups in enhancing therapeutic potential .

Q & A

Q. Q1. What are the established synthetic routes for 5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride, and how are intermediates validated?

Answer: The synthesis typically involves cyclization of substituted hydrazines with β-ketoesters or β-diketones, followed by functionalization (e.g., trifluoromethylation) and hydrochloride salt formation. Key intermediates, such as 5-chloro-3-methyl-1-substituted pyrazole-4-carbonyl chlorides, are validated via spectral (IR, 1^1H/13^13C NMR) and X-ray crystallographic analyses to confirm regioselectivity and structural integrity . For example, X-ray studies of analogous pyrazole derivatives (e.g., 1a, 1b, 5a) resolved ambiguities in substitution patterns and confirmed the pyrazole core .

Table 1: Common Reaction Steps for Pyrazole Derivatives

StepProcessKey Reagents/IntermediatesValidation Method
1CyclizationEthyl acetoacetate, substituted hydrazinesIR, NMR
2Formylation/OxidationPOCl3_3, Vilsmeier-Haack reagent1^1H NMR, X-ray
3TrifluoromethylationCF3_3I, Cu catalysts19^19F NMR, LC-MS

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity issues in pyrazole ring formation be addressed during scale-up?

Answer: Regioselectivity in pyrazole synthesis is influenced by steric and electronic factors. For example, electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position of the phenyl ring direct cyclization to the desired 1,4-disubstituted pyrazole. Kinetic vs. thermodynamic control can be optimized using high-resolution calorimetry (RC1e) and in situ FTIR monitoring. X-ray crystallography of intermediates (e.g., halogenated thiourea analogs) is critical to confirm regiochemical outcomes .

Basic Structural Characterization

Q. Q3. What spectroscopic and crystallographic methods are essential for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: 1^1H/13^13C NMR identifies substitution patterns (e.g., ethyl group at C5, trifluoromethylphenyl at N1). 19^19F NMR confirms CF3_3 integration.
  • X-ray Crystallography: Resolves ambiguities in regiochemistry (e.g., distinguishing 1,4- vs. 1,5-disubstituted pyrazoles). For example, triclinic crystal systems (space group P1) with α, β angles ~79–86° are reported for similar compounds .
  • Mass Spectrometry: HRMS validates molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H14_{14}F3_3N4_4Cl requires m/z 314.08).

Advanced Data Contradictions

Q. Q4. How should researchers resolve discrepancies in biological activity data for structurally similar pyrazole derivatives?

Answer: Contradictions often arise from differences in substituent electronic profiles (e.g., electron-withdrawing CF3_3 vs. electron-donating OCH3_3) or assay conditions. A systematic approach includes:

Structure-Activity Relationship (SAR) Studies: Compare analogs (e.g., 4-methoxyphenyl vs. 4-CF3_3-phenyl) in standardized assays (e.g., MIC values for antitubercular activity) .

Computational Modeling: DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity.

Crystallographic Overlays: Compare binding modes using Protein Data Bank (PDB) structures of target enzymes .

Basic Biological Evaluation

Q. Q5. What in vitro assays are recommended for initial pharmacological profiling of this compound?

Answer:

  • Antimicrobial Screening: Broth microdilution (CLSI guidelines) against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL considered active) .
  • Cytotoxicity: MTT assay on mammalian cell lines (e.g., Vero cells) to establish selectivity indices (SI >10).
  • Solubility/Permeability: HPLC-based kinetic solubility (PBS, pH 7.4) and Caco-2 monolayer assays.

Advanced Biological Optimization

Q. Q6. How can researchers improve the metabolic stability of this compound without compromising activity?

Answer:

  • Prodrug Strategies: Introduce hydrolyzable esters (e.g., ethyl → pivaloyloxymethyl) to enhance oral bioavailability.
  • Deuterium Labeling: Replace labile hydrogens (e.g., ethyl group) with deuterium to slow CYP450-mediated oxidation.
  • SAR-Driven Modifications: Replace metabolically vulnerable groups (e.g., methyl with cyclopropyl) while maintaining π-stacking interactions with target proteins .

Basic Safety and Handling

Q. Q7. What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1).
  • Ventilation: Use fume hoods to avoid inhalation of hydrochloride salt aerosols.
  • Storage: Keep in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis .

Advanced Stability Studies

Q. Q8. What analytical methods detect degradation products under accelerated stability conditions?

Answer:

  • Forced Degradation: Expose to heat (40°C/75% RH), acid/base (0.1N HCl/NaOH), and oxidative (3% H2_2O2_2) conditions.
  • HPLC-MS/MS: Monitor parent compound (RT ~8.2 min) and degradation peaks (e.g., de-ethylated byproduct at RT ~6.5 min).
  • Solid-State NMR: Assess crystallinity changes in hydrochloride salt after stress testing .

Basic Regulatory Compliance

Q. Q9. What documentation is required for shipping this compound internationally?

Answer:

  • Safety Data Sheet (SDS): Must include GHS hazard statements (e.g., H314: Causes severe skin burns).
  • Customs Declarations: Specify "For research use only" and provide CAS number (if available).
  • Licenses: Export permits under the Chemical Weapons Convention (CWC) if applicable .

Advanced Mechanistic Studies

Q. Q10. How can researchers elucidate the molecular target of this compound in tuberculosis?

Answer:

  • Pull-Down Assays: Use biotinylated analogs and streptavidin beads to isolate target proteins from M. tuberculosis lysates.
  • Cryo-EM/Co-Crystallization: Resolve compound-enzyme complexes (e.g., enoyl-ACP reductase) at ≤3Å resolution .
  • Gene Knockout Libraries: Screen M. tuberculosis transposon mutants for resistance phenotypes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride
Reactant of Route 2
5-ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine hydrochloride

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